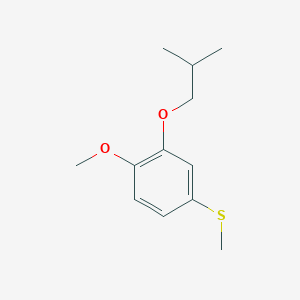

3-iso-Butoxy-4-methoxyphenyl methyl sulfide

Beschreibung

Eigenschaften

Molekularformel |

C12H18O2S |

|---|---|

Molekulargewicht |

226.34 g/mol |

IUPAC-Name |

1-methoxy-2-(2-methylpropoxy)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C12H18O2S/c1-9(2)8-14-12-7-10(15-4)5-6-11(12)13-3/h5-7,9H,8H2,1-4H3 |

InChI-Schlüssel |

ZUBVPCQLJMVFDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=C(C=CC(=C1)SC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Functionalization of the Aromatic Ring

The starting material is likely a phenol derivative (e.g., 3-hydroxy-4-methoxybenzene). This compound can undergo selective etherification to introduce the iso-butoxy group:

- Reaction : Phenol reacts with iso-butyl bromide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetone.

- Conditions : Heating under reflux ensures complete conversion.

Step 2: Introduction of the Methyl Sulfide Group

Once the iso-butoxy group is introduced, the aromatic ring can be functionalized with a methyl sulfide moiety:

- Reaction : A thiol (e.g., methyl mercaptan) reacts with an aryl halide (such as 3-iso-butoxy-4-methoxybenzyl chloride).

- Catalyst : Sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

Optimization Parameters

To ensure high yields and purity, the following factors should be considered:

- Temperature Control : Reactions involving thiols are sensitive to temperature; maintaining moderate heat prevents side reactions.

- Catalyst Selection : Strong bases like NaH or K₂CO₃ are preferred for etherification and thiolation steps.

- Purification : The final product can be purified using column chromatography or recrystallization.

Data Table

| Step | Reaction Type | Reactants | Catalyst/Conditions | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Etherification | Phenol + iso-butyl bromide | K₂CO₃, acetone, reflux | ~85–90 |

| 2 | Nucleophilic Substitution | Aryl halide + methyl mercaptan | NaH or K₂CO₃, DMF/THF | ~80–85 |

Challenges and Considerations

- Regioselectivity : Ensuring selective substitution at desired positions on the aromatic ring.

- Side Reactions : Avoiding over-reaction or polymerization during thiolation.

- Safety Measures : Handling thiols requires proper ventilation due to their strong odor and toxicity.

Analyse Chemischer Reaktionen

3-Isobutoxy-4-methoxyphenylmethylsulfid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Sulfidgruppe zur Bildung von Sulfoxiden oder Sulfonen führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3-Isobutoxy-4-methoxyphenylmethylsulfid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Beispielsweise nimmt die Verbindung bei der Suzuki-Miyaura-Kupplung an oxidativen Additions- und Transmetallierungsprozessen mit Palladiumkatalysatoren teil. Diese Wechselwirkungen erleichtern die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese komplexer organischer Moleküle unerlässlich sind.

Wirkmechanismus

The mechanism by which 3-iso-Butoxy-4-methoxyphenyl methyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, which are essential for the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other sulfur-containing or alkoxy-substituted aromatic derivatives documented in the literature. Below is a detailed analysis:

Functional Group Comparison

- Sulfide vs. Sulfonyl Groups : Unlike sulfonylurea herbicides like metsulfuron methyl ester (a sulfonyl-triazine derivative), 3-iso-Butoxy-4-methoxyphenyl methyl sulfide lacks a sulfonyl (–SO₂–) group, rendering it less oxidized and more nucleophilic. Sulfides are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl groups are typically stable under ambient conditions .

- Alkoxy Substituents : The iso-butoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) in analogs like methyl 3-iodo-4-methoxybenzoate. This may enhance membrane permeability but reduce aqueous solubility .

Reactivity and Stability

- Oxidation Sensitivity : The methyl sulfide group in the target compound is more susceptible to oxidation than the sulfonyl groups in herbicides like ethametsulfuron methyl ester. This could limit its stability in oxidative environments but make it a candidate for controlled oxidation reactions .

- Steric Effects : The iso-butoxy group may hinder electrophilic substitution reactions at the aromatic ring compared to less bulky substituents (e.g., methoxy in methyl 3-iodo-4-methoxybenzoate), directing reactivity to the sulfide group .

Biologische Aktivität

3-iso-Butoxy-4-methoxyphenyl methyl sulfide is an organic compound characterized by its unique structural features, including a methoxy group, a butoxy group, and a methyl sulfide functional group. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 226.34 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating groups (methoxy and butoxy) on the aromatic ring.

The biological activity of this compound can be attributed to its interactions with various biological targets, such as enzymes and receptors. The methyl sulfide moiety may participate in nucleophilic attacks, while the methoxy and butoxy groups enhance the compound's binding affinity through electron donation, potentially modulating enzyme activity or receptor function.

Anticancer Potential

Preliminary investigations into structurally related compounds reveal promising anticancer properties. For example, certain phenolic sulfides have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways. The unique structure of this compound may confer similar anticancer activities, warranting further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-n-Butoxyphenyl methyl sulfide | Lacks methoxy group; simpler structure | |

| 4-(3-butoxy-4-methoxybenzyl) imidazolidinone | Contains imidazolidine; potential biological activity | |

| 2-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl | Contains sulfonamide; different functional groups |

This table highlights the unique features of this compound compared to its analogs, emphasizing its potential distinct biological properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insight into its potential biological activities:

- Antimicrobial Studies : A study evaluating the antimicrobial properties of phenolic compounds revealed that derivatives with similar functional groups exhibited significant inhibition against Gram-positive bacteria. This suggests that this compound could possess similar properties.

- Anticancer Research : Research on phenolic sulfides has indicated their ability to induce apoptosis in cancer cells. For instance, a study found that certain compounds led to increased reactive oxygen species (ROS) levels, triggering cell death pathways in cancerous cells.

- Enzyme Inhibition : Investigations into enzyme inhibitors based on similar structures suggest that this compound may interact with key metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 3-iso-butoxy-4-methoxyphenyl methyl sulfide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Schiff base intermediate (common in heterocyclic synthesis) can be formed by reacting aldehydes with amines in ethanol under acetic acid catalysis, followed by oxidative cyclization using sodium hypochlorite . Key optimizations include:

- Solvent choice : Ethanol is preferred for its polarity and ability to dissolve both organic and inorganic reactants.

- Catalyst use : Acetic acid accelerates imine formation, while NaOCl·5H₂O enables efficient oxidation.

- Purification : Vacuum filtration and washing with methanol/water mixtures improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 6.5–8.1 ppm) and methoxy/isobutoxy group signals (δ 3.2–4.1 ppm). For example, methoxy groups in similar compounds resonate at δ ~3.84 ppm .

- FTIR : Key peaks include C-O-C stretching (~1260 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error. A deviation >0.003 Da suggests impurities .

Q. How can retrosynthetic analysis guide the design of novel derivatives of this sulfide?

- Methodological Answer : Retrosynthetic tools (e.g., AI-driven platforms) decompose the target into simpler precursors. For example:

- Disconnect the sulfide bond to identify aryl halide and methylthiolate precursors.

- Use databases like Reaxys to validate feasible routes, prioritizing one-step reactions with >80% reported yields .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxidation of this sulfide to sulfoxides, and how do data contradictions arise in kinetic studies?

- Methodological Answer : Oxidation with H₂O₂ over vanadate catalysts proceeds via a radical mechanism, where the sulfide’s electron-rich aryl group stabilizes transition states . Contradictions in kinetic profiles (e.g., variable rate constants for analogues like 4-ClPhSMe) may stem from:

Q. How can computational docking models predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies binding poses by simulating interactions with enzymes. For sulfides, key parameters include:

Q. What strategies resolve discrepancies in catalytic performance data across different studies?

- Methodological Answer : Discrepancies (e.g., variable turnover numbers for sulfide oxidation) require:

- Control experiments : Compare catalysts (e.g., Fe₃O₄@SiO₂ vs. Co/Ni vanadates) under identical conditions (solvent, temp.) .

- Surface analysis : Use BET or TEM to assess catalyst porosity/aggregation .

Q. How does structural modification of the isobutoxy/methoxy groups influence bioactivity or reactivity?

- Methodological Answer :

- Isobutoxy vs. butoxy : Branched chains enhance steric hindrance, reducing nucleophilic attack but improving lipid solubility for membrane penetration .

- Methoxy position : Para-substitution (vs. ortho) increases electronic donation to the sulfide, accelerating oxidation rates .

Q. What advanced analytical methods address challenges in quantifying trace sulfide degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.